6-(Piperazin-1-yl)nicotinonitrile 6-(Piperazin-1-yl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 149554-29-0
VCID: VC21089349
InChI: InChI=1S/C10H12N4/c11-7-9-1-2-10(13-8-9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2
SMILES: C1CN(CCN1)C2=NC=C(C=C2)C#N
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

6-(Piperazin-1-yl)nicotinonitrile

CAS No.: 149554-29-0

Cat. No.: VC21089349

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

6-(Piperazin-1-yl)nicotinonitrile - 149554-29-0

Specification

CAS No. 149554-29-0
Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 6-piperazin-1-ylpyridine-3-carbonitrile
Standard InChI InChI=1S/C10H12N4/c11-7-9-1-2-10(13-8-9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2
Standard InChI Key ZYNPMKJQFWNFMI-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC=C(C=C2)C#N
Canonical SMILES C1CN(CCN1)C2=NC=C(C=C2)C#N

Introduction

PropertyValueSource
IUPAC Name6-piperazin-1-ylpyridine-3-carbonitrile
Molecular FormulaC₁₀H₁₂N₄
Molecular Weight188.23 g/mol
CAS Number149554-29-0
Melting Point131°C
Boiling Point403.2°C at 760 mmHg
Density1.22 g/cm³

Synthesis Methods and Approaches

The synthesis of 6-(Piperazin-1-yl)nicotinonitrile typically involves nucleophilic aromatic substitution reactions. The primary synthetic route utilizes the reaction between 2-chloronicotinonitrile and piperazine in a suitable solvent such as dioxane.

Laboratory Synthesis

The general reaction can be represented as:

2-chloronicotinonitrile+piperazine6-(Piperazin-1-yl)nicotinonitrile+HCl\text{2-chloronicotinonitrile} + \text{piperazine} \rightarrow \text{6-(Piperazin-1-yl)nicotinonitrile} + \text{HCl}

This substitution reaction proceeds through the nucleophilic attack of the piperazine nitrogen on the pyridine ring's carbon at position 6, displacing the chlorine atom. The reaction is typically conducted under mild heating conditions to facilitate the substitution process.

Alternative Synthetic Routes

A similar approach can be observed in the synthesis of related compounds. For instance, 6-(4-(2-(4-isopropylphenyl)-2-oxoethyl)piperazin-1-yl)nicotinonitrile (compound 32) was synthesized by reacting 6-(piperazin-1-yl)nicotinonitrile (64) with 2-bromo-1-(4-isopropylphenyl)ethan-1-one (72) in the presence of diisopropylethylamine in dichloromethane . This demonstrates the versatility of 6-(Piperazin-1-yl)nicotinonitrile as a building block for more complex molecules.

Additionally, microwave-assisted nucleophilic aromatic substitution has been employed to synthesize related compounds. In one approach, 1-Boc piperazine was coupled with 6-chloronicotinonitrile (63) using microwave assistance, followed by deprotection with trifluoroacetic acid to yield the free piperazine derivative .

Chemical Reactivity and Reactions

6-(Piperazin-1-yl)nicotinonitrile exhibits diverse chemical reactivity owing to its multiple functional groups and nitrogen atoms.

Types of Reactions

The compound can participate in several reaction types:

  • Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles including alkyl halides and acyl chlorides.

  • Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting various functional groups within the molecule.

  • Cyclization Reactions: Intramolecular reactions can lead to the formation of cyclic structures, potentially creating new heterocyclic systems.

  • Acylation Reactions: The secondary amine of the piperazine ring can undergo acylation. For example, reaction with acetyl chloride would yield 6-(4-acetylpiperazin-1-yl)pyridine-3-carbonitrile .

Functionalization of the Piperazine Ring

The piperazine moiety of 6-(Piperazin-1-yl)nicotinonitrile serves as a versatile handle for further modifications. Various functional groups can be introduced through the secondary amine, creating a wide array of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties . Common modifications include:

  • Acylation to form amides

  • Alkylation to form tertiary amines

  • Urea formation through reaction with isocyanates

  • Sulfonamide formation through reaction with sulfonyl chlorides

Biological Activities and Mechanisms

6-(Piperazin-1-yl)nicotinonitrile and its derivatives exhibit significant biological activities, making them promising candidates for drug development.

Antimicrobial Properties

Studies have shown that derivatives of 6-(Piperazin-1-yl)nicotinonitrile demonstrate significant antimicrobial activity against various bacterial strains. The antimicrobial efficacy varies depending on the specific modifications to the core structure, with some derivatives showing particularly promising results against both gram-positive and gram-negative bacteria.

Enzyme Inhibition

6-(Piperazin-1-yl)nicotinonitrile has been studied for its role in inhibiting pantothenate kinase (PANK), an enzyme crucial for coenzyme A biosynthesis. This enzyme is vital for numerous metabolic pathways, and its inhibition could have significant therapeutic implications. The compound's mechanism of action may involve:

  • Enzyme Inhibition: Modulating the activity of enzymes associated with metabolic processes.

  • Receptor Interaction: Potentially acting on histamine receptors, influencing neurological processes and metabolic functions.

Structure-Activity Relationships

The biological activity of 6-(Piperazin-1-yl)nicotinonitrile can be significantly influenced by structural modifications, particularly at the piperazine nitrogen.

Piperazine Substitution Effects

Various substituents on the piperazine ring can dramatically alter the compound's biological properties:

  • Methyl Group: The addition of a methyl group to create 6-(4-methylpiperazin-1-yl)nicotinonitrile (CAS: 54864-89-0) changes the compound's basicity and lipophilicity, potentially affecting its distribution and activity in biological systems .

  • Acyl Groups: Introduction of acyl groups, as in 6-(4-acetylpiperazin-1-yl)pyridine-3-carbonitrile, modifies the hydrogen bonding properties and reduces the basicity of the piperazine nitrogen .

  • Complex Substituents: More elaborate substituents, such as those found in 6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile, can introduce additional binding interactions with biological targets, potentially enhancing specificity and potency .

Ring System Variations

Structural analogs with variations in the ring systems also demonstrate how subtle changes can affect activity:

  • Piperidine vs. Piperazine: 6-(Piperidin-1-yl)pyridine-3-carbonitrile replaces the piperazine ring with piperidine, eliminating one nitrogen atom and potentially altering hydrogen bonding capabilities and metabolic stability .

  • Complex Ring Systems: Compounds like 6-[(2R)-2-methyl-4-(4-phenylphthalazin-1-yl)piperazin-1-yl]pyridine-3-carbonitrile introduce additional ring systems and chiral centers, significantly changing the three-dimensional structure and potentially enhancing target specificity .

Applications in Research and Development

6-(Piperazin-1-yl)nicotinonitrile has several applications across various scientific disciplines.

Medicinal Chemistry

In medicinal chemistry, 6-(Piperazin-1-yl)nicotinonitrile serves as an important intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties. Its structural features make it a valuable scaffold for the development of novel drugs targeting various diseases, particularly infections and potentially cancer.

Biological Studies

The compound is studied for its biological activity, including antimicrobial and anticancer properties. These studies help elucidate structure-activity relationships and mechanism of action, contributing to our understanding of how structural modifications affect biological activity.

Materials Science

In materials science, 6-(Piperazin-1-yl)nicotinonitrile is explored for its potential use in the development of novel materials with specific electronic or optical properties. The nitrogen-rich structure and electron-withdrawing cyano group can contribute to interesting electronic properties useful in materials applications.

Comparison with Related Compounds

6-(Piperazin-1-yl)nicotinonitrile belongs to a family of related compounds with similar structural features but varying biological activities.

Structural Analogs

Several structural analogs of 6-(Piperazin-1-yl)nicotinonitrile have been synthesized and studied:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
6-(Piperazin-1-yl)nicotinonitrileC₁₀H₁₂N₄188.23 g/molBase structure
6-(4-Methylpiperazin-1-yl)nicotinonitrileC₁₁H₁₄N₄202.26 g/molMethyl group on piperazine
6-(Piperidin-1-yl)pyridine-3-carbonitrileC₁₁H₁₃N₃187.24 g/molPiperidine instead of piperazine
6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrileC₁₂H₁₄N₄O230.27 g/molAcetyl group on piperazine
6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrileC₂₅H₂₂N₆406.5 g/molComplex benzylphthalazin substituent

Biological Activity Comparison

The modifications to the basic structure of 6-(Piperazin-1-yl)nicotinonitrile often result in compounds with altered biological activities:

  • Methylation: The addition of a methyl group to the piperazine, as in 6-(4-methylpiperazin-1-yl)nicotinonitrile, can alter the compound's lipophilicity and membrane permeability, potentially affecting its distribution in biological systems .

  • Ring Substitution: Replacing piperazine with piperidine changes the basicity and hydrogen bonding capabilities, which may influence receptor binding and metabolic stability .

  • Complex Substitutions: More elaborate substituents, such as those in 6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile, can introduce additional binding interactions with biological targets, potentially enhancing specificity and potency for particular applications .

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